molecular formula C22H29N5O6S B2774979 ethyl 4-{4-[(5-cyclohexyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate CAS No. 921139-57-3

ethyl 4-{4-[(5-cyclohexyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate

Cat. No.: B2774979
CAS No.: 921139-57-3
M. Wt: 491.56
InChI Key: FUANHFLODJSPKQ-UHFFFAOYSA-N
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Description

ethyl 4-{4-[(5-cyclohexyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is a complex organic compound featuring a piperazine ring, a sulfonyl group, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{4-[(5-cyclohexyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-{4-[(5-cyclohexyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 4-{4-[(5-cyclohexyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 4-[4-[(5-cyclohexyl-1,3,4-oxadiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O6S/c1-2-32-22(29)26-12-14-27(15-13-26)34(30,31)18-10-8-16(9-11-18)19(28)23-21-25-24-20(33-21)17-6-4-3-5-7-17/h8-11,17H,2-7,12-15H2,1H3,(H,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUANHFLODJSPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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